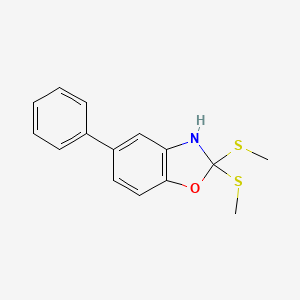
2,2-Bis(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core with methylsulfanyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone in the presence of a sulfur-containing reagent. One common method includes the reaction of 2-aminophenol with benzaldehyde and dimethyl sulfide under acidic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve crystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenyl group or to modify the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified benzoxazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2,2-Bis(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2-Bis(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(methylsulfanyl)propane: Another sulfur-containing heterocycle with different structural features.
2,2-Bis(hydroxymethyl)propionate: A compound with similar functional groups but different core structure.
Bisphenol A: A well-known compound with similar phenyl groups but different overall structure.
Uniqueness
2,2-Bis(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3-benzoxazole is unique due to its combination of a benzoxazole core with methylsulfanyl and phenyl substituents. This unique structure imparts specific chemical and physical properties that make it valuable for various applications, particularly in the fields of medicinal chemistry and materials science.
Properties
CAS No. |
827599-13-3 |
|---|---|
Molecular Formula |
C15H15NOS2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2,2-bis(methylsulfanyl)-5-phenyl-3H-1,3-benzoxazole |
InChI |
InChI=1S/C15H15NOS2/c1-18-15(19-2)16-13-10-12(8-9-14(13)17-15)11-6-4-3-5-7-11/h3-10,16H,1-2H3 |
InChI Key |
IRVDRSUHWHMACY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(NC2=C(O1)C=CC(=C2)C3=CC=CC=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 3-methoxy-N-[1-(3-methoxybenzoyl)cyclopentyl]-2-methyl-](/img/structure/B14213701.png)
![2-(4-Methylphenyl)-3-[3-(trifluoromethyl)benzene-1-sulfonyl]-1,3-thiazolidine](/img/structure/B14213706.png)
![1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14213710.png)
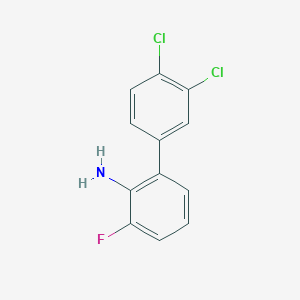

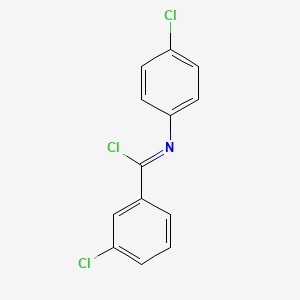
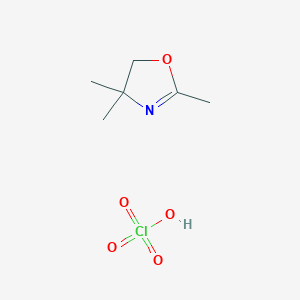
![2-Methoxy-6-{[(pyrazin-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14213753.png)

![Acridin-9-yl-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B14213763.png)
![3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid](/img/structure/B14213765.png)
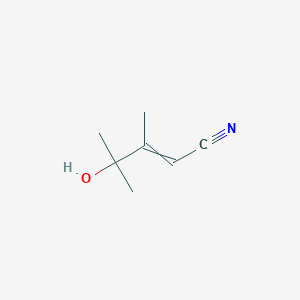
![{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane](/img/structure/B14213785.png)

